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For Researchers, Scientists, and Drug Development Professionals

Introduction
Linerixibat, also known as GSK2330672, is a potent, orally active, and non-absorbable

inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent

bile acid transporter (ASBT).[1][2] By blocking the reabsorption of bile acids in the terminal

ileum, Linerixibat increases the excretion of bile acids in feces. This mechanism of action has

shown therapeutic potential in treating cholestatic pruritus associated with primary biliary

cholangitis (PBC), a chronic autoimmune liver disease.[3][4][5] This document provides

detailed application notes and protocols for the chemical synthesis of Linerixibat, based on

methodologies developed by GlaxoSmithKline (GSK).

The synthesis of Linerixibat presents a significant challenge due to the presence of a complex

benzothiazepine core with two stereocenters, one of which is a quaternary carbon. A key

innovation in the synthesis is a sulfur-controlled approach that allows for the stereospecific

construction of these centers. This methodology utilizes an episulfonium-controlled Ritter

reaction followed by a sulfoxide-directed reduction to establish the desired stereochemistry.

These application notes are intended to provide researchers, scientists, and drug development

professionals with a comprehensive understanding of the synthesis pathway and the practical

experimental procedures required to produce Linerixibat.
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Linerixibat Synthesis Pathway
The synthesis of Linerixibat can be broadly divided into the construction of the key

benzothiazepine core and the subsequent elaboration to the final active pharmaceutical

ingredient. The following diagram illustrates a reported synthetic pathway.
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Caption: A generalized synthetic scheme for Linerixibat.

Key Experimental Protocols
The following protocols are detailed descriptions of the key transformations in the synthesis of

Linerixibat.

Protocol 1: Episulfonium-Controlled Ritter Reaction
This protocol describes the formation of a key intermediate through a stereospecific Ritter

reaction, where the stereochemistry is controlled by the formation of an episulfonium ion.

Materials:

Appropriate alkene precursor

Nitrile (e.g., acetonitrile)

Lewis acid or protic acid catalyst

Anhydrous solvent (e.g., dichloromethane)

Procedure:
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Dissolve the alkene precursor in the anhydrous solvent under an inert atmosphere (e.g.,

nitrogen or argon).

Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

Add the nitrile to the reaction mixture.

Slowly add the acid catalyst to initiate the reaction. The formation of an episulfonium

intermediate directs the nucleophilic attack of the nitrile.

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g.,

saturated sodium bicarbonate solution).

Extract the product with an organic solvent.

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium

sulfate), filter, and concentrate under reduced pressure.

Purify the crude product by a suitable method, such as column chromatography.

Protocol 2: Sulfoxide-Directed Reduction
This protocol details the diastereoselective reduction of a sulfoxide intermediate, a crucial step

in establishing the final stereochemistry of the benzothiazepine core.

Materials:

Sulfoxide intermediate

Reducing agent (e.g., sodium borohydride)

Anhydrous solvent (e.g., methanol, ethanol)

Procedure:

Dissolve the sulfoxide intermediate in the anhydrous solvent under an inert atmosphere.
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Cool the solution to a suitable temperature (e.g., 0 °C).

Add the reducing agent portion-wise, maintaining the temperature. The sulfoxide group

directs the hydride attack to achieve high diastereoselectivity.

Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-

MS.

Carefully quench the reaction by the slow addition of water or a dilute acid.

Remove the solvent under reduced pressure.

Partition the residue between water and an organic solvent.

Separate the organic layer, and wash it with brine.

Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the

crude product.

Purify the product as necessary, for example, by crystallization or column chromatography.

Quantitative Data Summary
The following table summarizes the reported yields and purity for key steps in a representative

synthesis of Linerixibat.
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Step
Intermediat
e/Product

Yield (%) Purity (%)
Analytical
Method

Reference

Thiophenol

(A) Synthesis

Thiophenol

(A)
- - -

Formation of

Intermediate

(L)

Intermediate

(L)
- - -

Asymmetric

Reduction to

Intermediate

(O)

Intermediate

(O)
- - HPLC

Oxidation to

Sulfone

Intermediate

(H)

Sulfone (H) - - HPLC

Final Product

Formation
Linerixibat 90.8 - Crystallinity

Note: Detailed quantitative data for every step is not publicly available in a consolidated format.

The provided data is based on available information.

Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a single synthetic step, from reaction

setup to product analysis.
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Caption: A standard experimental workflow for a synthetic chemistry step.

Conclusion
The synthesis of Linerixibat is a complex but achievable process for skilled synthetic chemists.

The key to a successful synthesis lies in the careful control of stereochemistry, particularly in
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the formation of the benzothiazepine core. The provided protocols and data, based on

published literature, offer a solid foundation for researchers and drug development

professionals working on this important therapeutic agent. It is crucial to consult the primary

literature for the most detailed experimental procedures and safety information before

undertaking any synthetic work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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